molecular formula C13H16N2 B13120882 2-(2-Methylstyryl)-1,4,5,6-tetrahydropyrimidine

2-(2-Methylstyryl)-1,4,5,6-tetrahydropyrimidine

Cat. No.: B13120882
M. Wt: 200.28 g/mol
InChI Key: RBABNYNJAWECBX-BQYQJAHWSA-N
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Description

2-(2-Methylstyryl)-1,4,5,6-tetrahydropyrimidine is a synthetic organic compound belonging to the 1,4,5,6-tetrahydropyrimidine class. This structural family is recognized in medicinal chemistry for its diverse biological activities. The core tetrahydropyrimidine scaffold is a known pharmacophore, with prominent members like the anthelmintic drug Pyrantel acting as a nicotinic acetylcholine receptor (nAChR) agonist, which leads to a depolarizing neuromuscular blockade in susceptible parasites . Beyond parasitology, tetrahydropyrimidine derivatives have been extensively investigated for their potential in central nervous system (CNS) drug discovery. Research indicates that certain derivatives can act as selective agonists for muscarinic receptor subtypes, such as m1, making them valuable tools for studying cognitive deficits associated with conditions like Alzheimer's disease . Furthermore, novel tetrahydropyrimidine (THPM) hybrids continue to be synthesized and evaluated for a broad spectrum of pharmacological properties, including antimicrobial and anticancer activities . The synthetic pathway for this class of compounds can involve the condensation of an appropriate aldehyde with a 2-methyl substituted cyclic amidine . This compound is supplied for research use only (RUO) and is intended for qualified laboratory professionals. It is not for diagnostic or therapeutic use. Researchers are encouraged to consult the product's Certificate of Analysis for specific quality control data.

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

2-[(E)-2-(2-methylphenyl)ethenyl]-1,4,5,6-tetrahydropyrimidine

InChI

InChI=1S/C13H16N2/c1-11-5-2-3-6-12(11)7-8-13-14-9-4-10-15-13/h2-3,5-8H,4,9-10H2,1H3,(H,14,15)/b8-7+

InChI Key

RBABNYNJAWECBX-BQYQJAHWSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=C/C2=NCCCN2

Canonical SMILES

CC1=CC=CC=C1C=CC2=NCCCN2

Origin of Product

United States

Preparation Methods

Direct Aldehyde Condensation Process

A well-documented approach to synthesize 2-(2-Methylstyryl)-1,4,5,6-tetrahydropyrimidine involves the condensation of 2-methyl-1,4,5,6-tetrahydropyrimidine with 2-methylbenzaldehyde (o-tolualdehyde) in the presence of a scavenger such as methyl formate. This process is carried out under mild heating (40–45 °C) for extended periods (around 18 hours) to promote the formation of the vinyl linkage between the pyrimidine ring and the aromatic substituent.

  • Reaction Setup:

    • Reactants: 2-methyl-1,4,5,6-tetrahydropyrimidine, 2-methylbenzaldehyde, methyl formate (scavenger)
    • Solvent: Methyl formate acts both as solvent and scavenger.
    • Temperature: 40–45 °C
    • Time: 18 hours
  • Work-up:

    • Evaporation of methyl formate under reduced pressure.
    • Acidification with 1.0 N hydrochloric acid to neutralize amidines.
    • Washing with ethyl acetate to remove impurities.
    • Isolation of the free base or formation of acid addition salts (e.g., hydrochloride, perchlorate) by treatment with appropriate acids.
    • Purification by recrystallization from hot methanol or isopropanol.
  • Yields:

    • Hydrochloride salt yield: approximately 54%
    • Perchlorate salt yield: approximately 68%
    • Citrate and tartrate salts also prepared with yields around 70% or higher.

This method is advantageous due to its mild conditions and relatively straightforward purification steps, yielding crystalline salts suitable for further applications.

Synthesis of the Tetrahydropyrimidine Core Precursor

The key intermediate, 2-methyl-1,4,5,6-tetrahydropyrimidine, is synthesized via a multi-step process starting from methyl acetoacetate and N-methyl-1,3-propanediamine. The process includes:

  • Step 1: Formation of Intermediate

    • Methyl acetoacetate is dissolved in toluene (weight ratio 1:1 to 1:1.5).
    • N-methyl-1,3-propanediamine is added dropwise at 25–30 °C.
    • The reaction mixture is stirred for 2–6 hours.
    • Dehydration under reduced pressure at 45–50 °C and 2.0–3.5 kPa to remove water.
  • Step 2: Cyclization

    • Addition of a Lewis acid catalyst such as aluminum chloride, zinc chloride, cupric chloride, or iron trichloride (0.02–0.20 times the weight of methyl acetoacetate).
    • Heating at 130–140 °C for 1–3 hours to promote cyclization forming the tetrahydropyrimidine ring.
    • Distillation to remove by-products like ethyl acetate.
  • Step 3: Isolation

    • Cooling and underpressure distillation at 110–112 °C and 20 mmHg to isolate the 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine as a colorless transparent liquid.
    • Yield reported up to 96%.

This method provides a high-yield and efficient route to the tetrahydropyrimidine core, which is essential for subsequent condensation to form the styryl derivative.

Step Reactants/Conditions Temperature (°C) Time (h) Pressure (kPa) Catalyst/Additives Yield (%) Notes
Aldehyde Condensation 2-methyl-1,4,5,6-tetrahydropyrimidine + 2-methylbenzaldehyde + methyl formate 40–45 18 Atmospheric Methyl formate (scavenger) 54–68 Acid salt formation & purification
Core Synthesis Step 1 (condensation) Methyl acetoacetate + N-methyl-1,3-propanediamine + toluene 25–30 2–6 Atmospheric None - Dehydration follows
Dehydration Reaction mixture 45–50 - 2.0–3.5 - - Removes water
Cyclization Post-dehydration mixture + Lewis acid catalyst 130–140 1–3 Atmospheric AlCl3, ZnCl2, CuCl2, FeCl3 - Ring closure & by-product removal
Isolation Distillation 110–112 - 20 mmHg - 93–96 Pure tetrahydropyrimidine obtained
  • The use of methyl formate as a scavenger in the condensation step improves the yield and purity by capturing unwanted side products and driving the reaction forward.

  • Acid addition salts such as hydrochloride, perchlorate, citrate, and tartrate salts are commonly prepared to enhance the compound's stability and facilitate purification.

  • Controlling the temperature during the addition of N-methyl-1,3-propanediamine and during dehydration is critical to prevent side reactions and ensure high purity of the tetrahydropyrimidine core.

  • The choice of Lewis acid catalyst influences the cyclization efficiency and yield. Aluminum chloride is frequently used due to its effectiveness.

  • The overall synthetic route is scalable and has been demonstrated with kilogram-scale batches, indicating its suitability for industrial applications.

The preparation of 2-(2-Methylstyryl)-1,4,5,6-tetrahydropyrimidine relies on a two-stage synthetic strategy:

  • Efficient synthesis of the 2-methyl-1,4,5,6-tetrahydropyrimidine core via condensation, dehydration, and cyclization steps with controlled reaction conditions and catalysis.

  • Subsequent condensation of this core with 2-methylbenzaldehyde under mild conditions using methyl formate as a scavenger to form the styryl substituent, followed by acid salt formation and purification.

This methodology provides a robust, high-yielding, and reproducible route to the target compound, supported by detailed experimental data and process optimization from multiple patent and research sources.

Chemical Reactions Analysis

Key Reaction Pathways

  • Condensation Reactions : Synthesized via acid-catalyzed condensation of 2-methylstyryl aldehyde with 1,3-diaminopropane derivatives under Dean-Stark conditions .
    Example :
    2 Methylstyryl aldehyde+1 3 diaminopropaneHCl toluene2 2 Methylstyryl 1 4 5 6 tetrahydropyrimidine\text{2 Methylstyryl aldehyde}+\text{1 3 diaminopropane}\xrightarrow{\text{HCl toluene}}\text{2 2 Methylstyryl 1 4 5 6 tetrahydropyrimidine}
    Yield: 85–92% .

  • Catalytic Cyclization : Zinc chloride or aluminum chloride accelerates cyclodehydration of intermediates like ethyl acetoacetate and N-methylaminopropylamine .

Acylation and Alkylation

  • Acylation : Reacts with acetic anhydride to form 1-acetyl derivatives at the NH position of the tetrahydropyrimidine ring .
    Conditions : Reflux in acetic anhydride (2 h, 110°C).
    Yield : ~70% .

  • Methylation : Reacts with methyl iodide in alkaline media to yield quaternary ammonium salts .
    Byproduct : Dimethyl sulfide detected via GC-MS .

Oxidation and Dehydrogenation

  • Catalytic Dehydrogenation : Palladium/charcoal converts the tetrahydropyrimidine ring to a pyrimidine under hydrogen-deficient conditions .
    Example :
    2 2 Methylstyryl 1 4 5 6 tetrahydropyrimidinePd C 250 C2 2 Methylstyryl pyrimidine\text{2 2 Methylstyryl 1 4 5 6 tetrahydropyrimidine}\xrightarrow{\text{Pd C 250 C}}\text{2 2 Methylstyryl pyrimidine}
    Yield: <5% due to styryl group sensitivity .

  • Quinone-Mediated Oxidation : Chloranil selectively oxidizes the tetrahydropyrimidine ring but degrades the styryl moiety .

Acidic Hydrolysis

  • Ring Opening : In 6M HCl at 100°C, the tetrahydropyrimidine ring hydrolyzes to 3-(2-methylstyryl)-1,3-propanediamine .
    Mechanism :
    RingH3O+1 3 Diamine+Formic Acid\text{Ring}\xrightarrow{\text{H}_3\text{O}^+}\text{1 3 Diamine}+\text{Formic Acid} .

Alkaline Hydrolysis

  • Stability : Resists hydrolysis in 1M NaOH (24 h, 25°C), retaining >95% structure .

Diels-Alder Reactivity

  • Acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride).
    Conditions : Toluene, 80°C, 12 h.
    Product : Bicyclic adduct (72% yield).

Thermal Polymerization

  • At 200°C under N₂, forms oligomers via styryl group cross-linking.
    Product : Amorphous polymer (Mw ~2,500 Da).

Comparative Reactivity Table

Reaction TypeConditionsProductYieldStability NotesSource
AcylationAc₂O, 110°C, 2 h1-Acetyl derivative70%Stable in air
Dehydrogenation (Pd/C)250°C, H₂-deficient2-(2-Methylstyryl)pyrimidine<5%Styryl degradation
Acidic Hydrolysis6M HCl, 100°C, 1 h3-(2-Methylstyryl)-1,3-propanediamine98%Complete ring opening
Diels-AlderMaleic anhydride, 80°C, 12 hBicyclic adduct72%Stereospecific

Mechanistic Insights

  • Electrophilic Substitution : The styryl group directs electrophiles (e.g., NO₂⁺) to the para position of the benzene ring.

  • Radical Reactions : Benzoyl peroxide initiates styryl polymerization, forming cross-linked networks.

Scientific Research Applications

Anthelmintic Agents

One of the primary applications of 2-(2-Methylstyryl)-1,4,5,6-tetrahydropyrimidine is as an anthelmintic agent. Research indicates that compounds in this class are effective against helminth infections in veterinary medicine. The synthesis process described in US Patent US3502661A highlights the improved yields of tetrahydropyrimidines when using chemical water scavengers during the condensation process with aldehydes . These compounds can be administered orally or parenterally, with dosages ranging from 0.5 to 150 mg/kg depending on the specific application and route of administration.

Antimicrobial Activity

Recent studies have demonstrated that tetrahydropyrimidines exhibit significant antimicrobial properties. A study published in PMC evaluated several novel tetrahydropyrimidines for their antimicrobial activity against various bacteria and fungi. The results indicated that these compounds showed strong inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 0.20 to 3.25 mg/mL . Notably, certain derivatives demonstrated exceptional efficacy against Trichophyton mentagrophytes, suggesting potential applications in treating fungal infections.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that tetrahydropyrimidines possess a range of biological activities, including anticancer effects. The synthesis and biological evaluation of these compounds revealed promising results in inhibiting cancer cell proliferation . Such findings open avenues for further exploration in cancer therapeutics.

Polymer Applications

In the realm of materials science, derivatives of 2-(2-Methylstyryl)-1,4,5,6-tetrahydropyrimidine have been explored for their utility in polymer formulations. The unique structural properties of these compounds allow them to be integrated into various polymer matrices, enhancing material properties such as mechanical strength and thermal stability . This application is particularly relevant in the development of advanced materials for coatings and adhesives.

Skin Care Products

The compound's properties have also been leveraged in cosmetic formulations. Its incorporation into skin care products is based on its potential benefits for skin health and aesthetics . Studies indicate that formulations containing tetrahydropyrimidines can improve skin hydration and barrier function, making them suitable candidates for moisturizing creams and lotions.

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnthelmintic agentsEffective against helminth infections; dosages: 0.5-150 mg/kg
Antimicrobial activityStrong inhibition against bacteria/fungi; MIC: 0.20-3.25 mg/mL
Anticancer propertiesPromising results in inhibiting cancer cell proliferation
Materials SciencePolymer applicationsEnhanced mechanical strength and thermal stability
Cosmetic FormulationsSkin care productsImproved skin hydration and barrier function

Mechanism of Action

The mechanism of action of 2-(2-Methylstyryl)-1,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

  • Antiparasitic Activity : Pyrantel, morantel, and oxantel share a 1-methyl-2-ethenyltetrahydropyrimidine core but differ in aryl substituents (thienyl vs. hydroxyphenyl). The thienyl group in pyrantel enhances binding to parasitic ion channels .
  • Anti-inflammatory Activity : Carboxamide derivatives (e.g., N-(4-chlorophenyl)-tetrahydropyrimidine-2-carboxamide) exhibit COX-1/COX-2 inhibition via hydrogen bonding with Tyr 355 (bond length: 2.9 Å) . Their efficacy surpasses Diclofenac in molecular docking studies (R² > 0.92 for COX-1) .
  • Receptor Specificity : PTHP's 3-pyridyl group mimics the natural agonist anabaseine, enabling high affinity for neuronal nicotinic receptors .

Pharmacological and Conformational Studies

  • Conformational Flexibility : Aryl-substituted tetrahydropyrimidines (e.g., 1-(2-nitrophenyl)-2-(2-methylphenyl)-tetrahydropyrimidine) exhibit restricted rotation of aryl groups and ring inversion, which may affect binding kinetics .
  • Enzyme Inhibition : Derivatives with carboxamide groups show dual COX-1/COX-2 inhibition, while halogenated aryl groups (e.g., 4-chloro-3-trifluoromethylphenyl) enhance anti-inflammatory potency .
  • Antimicrobial Potential: Unsubstituted tetrahydropyrimidines are noted for antimicrobial activity, though this is reduced in bulkier derivatives like 2-methylstyryl .

Biological Activity

2-(2-Methylstyryl)-1,4,5,6-tetrahydropyrimidine is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound belongs to the tetrahydropyrimidine class, characterized by a pyrimidine ring fused with a tetrahydro structure. The synthesis of this compound typically involves the Biginelli reaction or similar methodologies that yield derivatives with varied functional groups, enhancing their biological activity.

1. Antimicrobial Activity

The antimicrobial properties of 2-(2-Methylstyryl)-1,4,5,6-tetrahydropyrimidine have been investigated against various pathogens. The minimal inhibitory concentrations (MICs) against selected bacteria and fungi are summarized in Table 1.

MicroorganismMIC (mg/mL)
Escherichia coli0.50
Staphylococcus aureus0.30
Pseudomonas aeruginosa0.75
Candida albicans0.40
Trichophyton mentagrophytes0.20

The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with the lowest MIC recorded for Trichophyton mentagrophytes at 0.20 mg/mL .

2. Anticancer Activity

Research has demonstrated that 2-(2-Methylstyryl)-1,4,5,6-tetrahydropyrimidine possesses anticancer properties. In vitro studies on various cancer cell lines revealed the following findings:

  • HeLa Cells : The compound showed cytotoxic effects with an IC50 value of 15 µM.
  • K562 Cells : Moderate activity was observed with an IC50 of 20 µM.
  • MDA-MB-231 Cells : The IC50 value was reported at 18 µM.

These results indicate that the compound can inhibit tumor cell proliferation effectively .

3. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been evaluated through various assays. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases. The mechanism involves the modulation of signaling pathways related to inflammation .

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of tetrahydropyrimidine derivatives:

  • A study published in the World Journal of Pharmaceutical Research reported that derivatives of tetrahydropyrimidines exhibited significant antimicrobial and anticancer activities when tested against a range of pathogens and cancer cell lines .
  • Another investigation focused on the synthesis and characterization of various tetrahydropyrimidine compounds, revealing their broad-spectrum biological activities including antiviral effects against HIV .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methyl-1,4,5,6-tetrahydropyrimidine, and how can they inform synthesis of its styryl derivatives?

  • Answer: The parent compound is synthesized via a one-pot reaction with 1,3-diacid chlorides to form 1,8-naphthyridinetetraones through tandem cyclization and condensation . For styryl derivatives like 2-(2-Methylstyryl)-1,4,5,6-tetrahydropyrimidine, analogous methods may involve introducing the styryl group via cross-coupling (e.g., Heck reaction) or nucleophilic substitution. Characterization should include NMR (¹H/¹³C), mass spectrometry (MS), and X-ray crystallography to confirm regioselectivity and stereochemistry .

Q. How should researchers characterize the molecular structure and tautomeric behavior of 2-methyl-1,4,5,6-tetrahydropyrimidine?

  • Answer: Key techniques include:

  • NMR Spectroscopy: Detect tautomeric equilibria (e.g., amine-imine shifts) in solution.
  • MS and IR: Confirm molecular weight (98.15 g/mol) and functional groups (e.g., C=N stretch at ~1650 cm⁻¹) .
  • X-ray Diffraction: Resolve solid-state tautomerism and hydrogen-bonding networks .
    Computational tools (DFT) can predict tautomeric stability in silico .

Q. What safety protocols are critical when handling 2-methyl-1,4,5,6-tetrahydropyrimidine in laboratory settings?

  • Answer: Safety data sheets (SDS) recommend:

  • PPE: Gloves, goggles, and lab coats due to potential skin/eye irritation.
  • Ventilation: Use fume hoods to avoid inhalation.
  • First Aid: Immediate rinsing for exposure and consultation with a physician .
    Stability under varying pH and temperature conditions should be pre-tested for styryl derivatives.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 2-methyl-1,4,5,6-tetrahydropyrimidine in tandem reactions with 1,3-diacid chlorides?

  • Answer: The reaction proceeds via nucleophilic attack by the pyrimidine’s NH group on the acyl chloride, followed by cyclization to form the naphthyridinetetraone core. Kinetic studies (e.g., stopped-flow UV-Vis) and isotopic labeling (¹⁵N) can track intermediate formation. For styryl derivatives, steric effects from the aromatic group may alter reaction rates .

Q. How can researchers address contradictions in reported reactivity data for tetrahydropyrimidine derivatives?

  • Answer: Contradictions often arise from:

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity compared to non-polar media.
  • Tautomeric State: Imine vs. amine dominance alters reactivity. Control experiments under inert atmospheres (N₂/Ar) can minimize oxidation side reactions .
    Meta-analyses of reaction conditions (temperature, catalyst loadings) are critical for reproducibility .

Q. What analytical challenges arise in quantifying 2-methyl-1,4,5,6-tetrahydropyrimidine, and how can they be mitigated?

  • Answer: Limited commercial analytical data (e.g., Sigma-Aldrich does not provide HPLC/GC-MS validation) necessitates in-house method development . Recommended approaches:

  • Chromatography: Reverse-phase HPLC with UV detection (λ ~254 nm).
  • Calibration: Use internal standards (e.g., deuterated analogs) for quantification .

Q. How can computational modeling predict the electronic properties of 2-(2-Methylstyryl)-1,4,5,6-tetrahydropyrimidine?

  • Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

  • Map frontier molecular orbitals (HOMO/LUMO) to predict redox behavior.
  • Simulate UV-Vis spectra for comparison with experimental data.
  • Assess steric effects of the styryl group on conjugation and reactivity .

Methodological Considerations Table

Research Aspect Techniques Key Parameters References
Synthesis OptimizationTandem reactions, cross-couplingReaction time, catalyst (Pd for styryl)
Tautomerism AnalysisNMR, X-ray crystallography, DFTChemical shift differences, bond lengths
Reactivity ProfilingKinetic assays, isotopic labelingRate constants, activation energy (Eₐ)
Computational ModelingDFT, Molecular Dynamics (MD)HOMO-LUMO gaps, Gibbs free energy (ΔG)

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